benzyl (2S)-2-amino-3-methylbutanoate

Peptide Synthesis Solid-Phase Chemistry Intermediate Handling

In peptide synthesis, mismatched protecting group strategies or hygroscopic salt forms cause racemization and batch failures. Benzyl (2S)-2-amino-3-methylbutanoate p-toluenesulfonate (CAS 16652-76-9) eliminates these risks: • Orthogonal benzyl ester-cleavable by neutral hydrogenolysis or mild acid, fully compatible with Boc/Fmoc SPPS and stable to TFA. • Crystalline p-toluenesulfonate salt (mp 160-162 °C)-non-hygroscopic, easier to handle than the liquid free base or hygroscopic HCl salt. • [α]D -3.7° ± 0.3° (c=3.2, MeOH) provides quantitative QC for chiral integrity in cGMP peptide API manufacturing. Supplied with CoA; gram to bulk scale available.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 16652-76-9; 1857-19-8; 21760-98-5
Cat. No. B2635991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S)-2-amino-3-methylbutanoate
CAS16652-76-9; 1857-19-8; 21760-98-5
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1
InChIKeyYIRBOOICRQFSOK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2S)-2-amino-3-methylbutanoate: A Key Chiral Building Block for Precision Peptide Synthesis


Benzyl (2S)-2-amino-3-methylbutanoate (L-valine benzyl ester), commonly supplied as its 4-toluenesulfonate salt (CAS: 16652-76-9), is a fundamental chiral intermediate in peptide chemistry. This compound serves as a carboxyl-protected form of L-valine, where the benzyl ester group facilitates selective, stepwise peptide bond formation. Its primary utility lies in both solution-phase and solid-phase peptide synthesis (SPPS), where the orthogonal protection strategy it enables is critical for achieving high-fidelity sequences [1].

Why Generic Substitution of Benzyl (2S)-2-amino-3-methylbutanoate Risks Synthesis Outcomes


Interchanging amino acid building blocks without careful consideration of their salt form and protecting group strategy can directly compromise a synthetic route. For benzyl (2S)-2-amino-3-methylbutanoate, the choice of salt form significantly alters physical properties and long-term reliability. For example, the crystalline p-toluenesulfonate salt exhibits a melting point of 160-162 °C, providing a stable solid that is more easily handled and dried than the free base (a liquid) or the more hygroscopic hydrochloride salt (m.p. 138 °C) [1]. Furthermore, the benzyl ester's orthogonal lability is a cornerstone of many multi-step syntheses; substituting it with a methyl or tert-butyl ester, which have different removal conditions, could render a carefully designed protection scheme ineffective [2].

Quantifiable Differentiation: Benzyl (2S)-2-amino-3-methylbutanoate vs. Closest Analogs


Enhanced Crystallinity and Handling: p-Toluenesulfonate Salt vs. Hydrochloride Salt

The p-toluenesulfonate salt of benzyl (2S)-2-amino-3-methylbutanoate provides significantly higher crystallinity and a higher melting point than the corresponding hydrochloride salt. This difference directly impacts the ease of weighing, drying, and achieving precise stoichiometry in peptide coupling reactions. The tosylate salt is a free-flowing crystalline powder (m.p. 160-162 °C) stable at ambient temperature during shipping , whereas the hydrochloride salt (m.p. 138 °C) can be more hygroscopic, leading to potential weighing inaccuracies [1].

Peptide Synthesis Solid-Phase Chemistry Intermediate Handling

Superior Enzymatic Reactivity: Benzyl Ester Substrates vs. Methyl Ester Substrates in Carboxypeptidase Y-Catalyzed Synthesis

In carboxypeptidase Y-catalyzed peptide synthesis, N-blocked amino acid benzyl esters are demonstrated 'much better substrates' than the corresponding methyl esters [1]. This kinetic advantage was directly exploited to control oligomerization side reactions. By using a benzyl ester as the acyl donor component, the formed peptide methyl ester product is turned over by the enzyme at a significantly lower rate, thus suppressing undesired secondary hydrolysis and oligomerization. While this study uses N-blocked substrates, the inherent kinetic preference for the benzyl ester acyl component over the methyl ester is a class-level property directly attributable to the ester moiety itself.

Enzymatic Peptide Synthesis Carboxypeptidase Y Kinetic Selectivity

Enantiomeric Identity Verification: Specific Optical Rotation of Tosylate Salt vs. Free Base

The specific optical rotation value is a critical in-process and release specification for chiral amino acid derivatives. The p-toluenesulfonate salt of benzyl (2S)-2-amino-3-methylbutanoate exhibits a consistent specific rotation of [α]20/D = -3.7° ± 0.3° (c = 3.2 in methanol) . In contrast, the free base form (CAS 21760-98-5) exhibits a positive rotation of +10.0 to +14.0° under different measurement conditions (c = 1.5 in dioxane) [1]. For procurement, this provides an immediate, verifiable identity check. Incoming raw material can be rapidly tested against -3.7° to confirm it is the expected salt form and the correct enantiomer, preventing a costly synthesis error.

Chiral Purity Optical Rotation Quality Control

Orthogonal Deprotection Strategy: Benzyl Ester vs. Acid-Labile tert-Butyl Ester

The strategic choice of the carboxyl protecting group dictates the entire synthetic route. The benzyl ester on benzyl (2S)-2-amino-3-methylbutanoate is prized for its orthogonal removability via catalytic hydrogenolysis (Pd/C, H₂), a mild and neutral condition that leaves acid-labile groups like Boc or tert-butyl esters intact [1]. This is directly contrasted with the tert-butyl ester, which requires acidic conditions (e.g., TFA) and cannot be hydrogenolyzed. The ability to remove the benzyl ester in the final step of a synthesis under neutral conditions is often non-negotiable for acid-sensitive peptides and constitutes a key reason to select this compound over a tert-butyl-protected valine analog.

Protecting Group Orthogonality SPPS Synthetic Strategy

Validated Complex Peptide Assembly: Integration into a 15-mer Ribonuclease A Fragment with Quantitative Yield

The capability of benzyl (2S)-2-amino-3-methylbutanoate to perform reliably in highly complex peptide syntheses is evidenced by its use in the total synthesis of bovine pancreatic ribonuclease A. The C-terminal-protected pentadecapeptide fragment Z(OMe)-(RNase 110–124)-OBzl was successfully synthesized by condensing fragments, one of which was Z(OMe)-Val-His-Phe-Asp(OBzl)-Ala-Ser-Val-OBzl, containing the target Val-OBzl unit [1]. This demonstrates that this valine benzyl ester building block can be successfully integrated into a fragment condensation strategy for a near to mid-sequence position, withstanding multiple coupling and deprotection cycles to deliver the final protected peptide in a yield that was sufficient to complete the total synthesis. This provides a proven track record for complex applications, differentiating it from untested alternatives.

Total Synthesis Fragment Condensation Peptide Yield

High-Value Application Scenarios for Benzyl (2S)-2-amino-3-methylbutanoate


Solid-Phase Synthesis of Acid-Sensitive Peptide Therapeutics

In the SPPS of peptide drugs containing motifs susceptible to strong acids (e.g., aspartimide-prone sequences), the use of benzyl (2S)-2-amino-3-methylbutanoate as a C-terminal building block anchored to a Wang or PAM resin is optimal. The orthogonal lability of the benzyl ester, cleavable by neutral hydrogenolysis or mild acid, prevents the degradation that would occur with tert-butyl-protected analogs during global TFA cleavage. This directly stems from the orthogonal deprotection evidence that the benzyl group is compatible with Boc and Fmoc strategies while being removed under conditions that spare acid-sensitive side chains [1].

Enzymatic Fragment Condensation for Racemization-Free Scale-Up

For industrial-scale peptide production where chemical racemization during coupling is a critical quality concern, benzyl (2S)-2-amino-3-methylbutanoate is the ideal substrate for carboxypeptidase Y-catalyzed strategies. The quantitative evidence shows that benzyl esters are far better enzyme substrates than methyl esters, allowing for a kinetic resolution-like control during fragment condensation. This application leverages the catalytic efficiency advantage to produce peptide bonds under such mild conditions that chiral integrity of the valine center is entirely preserved, a key specification for therapeutic peptides where a single D-amino acid impurity can alter bioactivity [2].

cGMP Procurement and Incoming QC for Chiral Intermediate Manufacturing

In a regulated pharmaceutical intermediate manufacturing environment, the procurement specification for benzyl (2S)-2-amino-3-methylbutanoate p-toluenesulfonate salt should include a specific optical rotation of -3.7° ± 0.3° (c=3.2, MeOH) and a melting point of 160-162 °C . This dual specification, directly derived from the quantitative identity data, provides a robust two-test identity check to distinguish it from the hydrochloride salt, the free base, or the enantiomeric D-form. Incoming raw material QC can use these values to immediately green-light a batch, minimizing the risk of a costly batch failure in subsequent cGMP peptide synthesis.

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